

JNJ-39393406 use in human induced pluripotent stem cell (hiPSC) derived neurons

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Compound of Interest

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Application Notes and Protocols for JNJ-39393406 in hiPSC-Derived Neurons

For Researchers, Scientists, and Drug Development Professionals

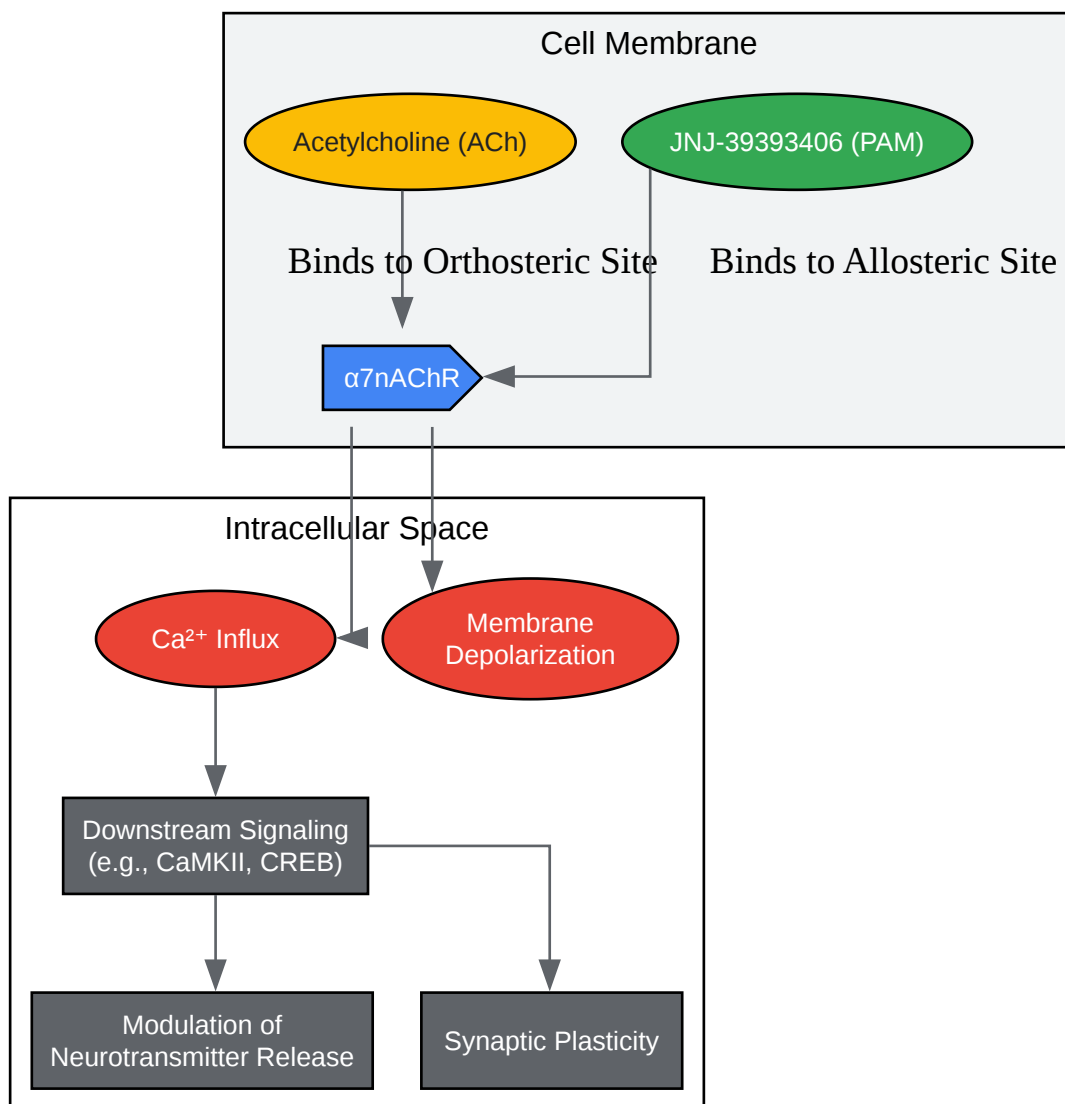
Introduction

JNJ-39393406 is a selective positive allosteric modulator (PAM) of the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ nAChR).[1][2][3] As a PAM, **JNJ-39393406** enhances the receptor's response to its endogenous ligand, acetylcholine, by increasing the probability of channel opening and slowing desensitization.[2][3] The $\alpha 7$ nAChR is a ligand-gated ion channel that plays a crucial role in various cognitive functions, including learning, memory, and attention, by modulating neurotransmitter release and neuronal excitability.[4][5][6] Its dysfunction has been implicated in several neuropsychiatric and neurodegenerative disorders.[6]

Human induced pluripotent stem cell (hiPSC)-derived neurons offer a powerful in vitro model system to study human neurophysiology and disease, providing a renewable and patient-specific source of neuronal subtypes.[7][8][9] These application notes provide detailed protocols for utilizing **JNJ-39393406** to investigate the functional consequences of $\alpha 7$ nAChR modulation in hiPSC-derived neuronal cultures. The protocols cover neuronal differentiation, calcium imaging, and electrophysiological recording techniques.

Mechanism of Action: $\alpha 7$ Nicotinic Acetylcholine Receptor Modulation

JNJ-39393406 acts as a positive allosteric modulator at the $\alpha 7$ nAChR. This means it binds to a site on the receptor distinct from the acetylcholine binding site. This binding event potentiates the receptor's function in the presence of an agonist like acetylcholine by lowering the agonist's threshold for activation and increasing the maximal response.[2] Activation of the $\alpha 7$ nAChR, a non-selective cation channel, leads to an influx of ions, primarily Ca^{2+} and Na^{+} , resulting in membrane depolarization and the activation of various downstream calcium-dependent signaling pathways.[6] This can influence neurotransmitter release, synaptic plasticity, and overall neuronal network activity.[4]



[Click to download full resolution via product page](#)**Figure 1:** Signaling pathway of the $\alpha 7$ nAChR modulated by **JNJ-39393406**.

Data Presentation: Expected Effects of JNJ-39393406 on hiPSC-Derived Neurons

The following tables summarize hypothetical quantitative data that could be expected from the application of **JNJ-39393406** to hiPSC-derived neuronal cultures.

Table 1: Dose-Dependent Effects of **JNJ-39393406** on Spontaneous Calcium Transients

JNJ-39393406 Conc. (μ M)	Mean Peak Amplitude ($\Delta F/F_0$)	Mean Frequency (Events/min)	Mean Event Duration (s)
Vehicle (0)	1.5 ± 0.2	3.1 ± 0.5	2.5 ± 0.3
0.1	1.8 ± 0.3	4.2 ± 0.6	2.8 ± 0.4
1	2.5 ± 0.4	6.8 ± 0.9	3.5 ± 0.5
10	2.6 ± 0.5	7.1 ± 1.0	3.6 ± 0.5

Data are presented as mean \pm SEM. $\Delta F/F_0$ represents the change in fluorescence over baseline.

Table 2: Electrophysiological Effects of **JNJ-39393406** (1 μ M) on Synaptic Activity

Parameter	Vehicle Control	JNJ-39393406 (1 μ M)
sEPSC Frequency (Hz)	2.2 ± 0.4	4.1 ± 0.6
sEPSC Amplitude (pA)	15.8 ± 2.1	22.5 ± 3.0
sIPSC Frequency (Hz)	1.5 ± 0.3	1.7 ± 0.4
sIPSC Amplitude (pA)	20.1 ± 2.5	21.0 ± 2.8

Data are presented as mean \pm SEM. sEPSC = spontaneous Excitatory Postsynaptic Current; sIPSC = spontaneous Inhibitory Postsynaptic Current.

Experimental Protocols

Protocol 1: Differentiation of hiPSCs into Cortical Neurons

This protocol is adapted from established methods for generating cortical neurons from hiPSCs.[\[8\]](#)[\[10\]](#)[\[11\]](#)

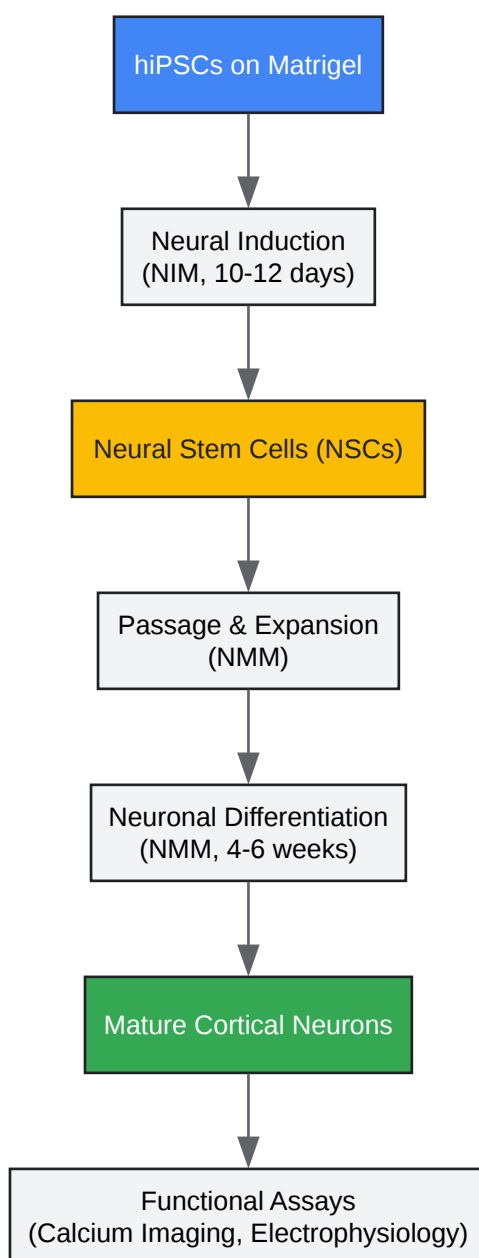
Materials:

- hiPSC line
- Matrigel-coated 6-well plates
- Neural Induction Medium (NIM)
- Neural Maintenance Medium (NMM)
- Accutase
- ROCK inhibitor (Y-27632)

Procedure:

- hiPSC Seeding: Plate hiPSCs on Matrigel-coated plates and culture until they reach 50-70% confluency.
- Neural Induction (Day 0): Switch the medium to NIM. Change the medium daily for 10-12 days. This stage promotes the formation of neural stem cells.[\[11\]](#)
- Neural Stem Cell Expansion (Day 11-14): Passage the cells using Accutase and re-plate them in NMM on new Matrigel-coated plates. This step allows for the expansion of the neural stem cell population.[\[11\]](#)

- Neuronal Differentiation (Day 15 onwards): Continue to culture the cells in NMM. The neural stem cells will differentiate into post-mitotic neurons. Mature neuronal networks typically form within 4-6 weeks.[7][8]
- Characterization: Confirm neuronal identity using immunocytochemistry for markers such as β -III Tubulin (pan-neuronal), MAP2 (mature neurons), CTIP2 (deep-layer cortical neurons), and SATB2 (upper-layer cortical neurons).[12]



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Figure 2: Workflow for differentiating hiPSCs into cortical neurons.

Protocol 2: Calcium Imaging Assay

This protocol allows for the functional assessment of neuronal network activity by measuring intracellular calcium dynamics.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Mature hiPSC-derived neuronal culture (from Protocol 1)
- Calcium indicator dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP6s)
- **JNJ-39393406** stock solution (in DMSO)
- Imaging medium (e.g., Hibernate-E or ACSF)
- Fluorescence microscope with time-lapse imaging capabilities

Procedure:

- Culture Preparation: Use mature hiPSC-derived neurons (DIV 28-42) plated on glass-bottom dishes.
- Calcium Indicator Loading:
 - For Dyes: Incubate cultures with Fluo-4 AM (e.g., 1-5 μ M) in imaging medium for 30-60 minutes at 37°C. Wash gently to remove excess dye.
 - For GECIs: If using a stable GCaMP6s-expressing cell line or viral transduction, ensure adequate expression prior to imaging.[\[16\]](#)
- Baseline Recording: Place the dish on the microscope stage, maintained at 37°C and 5% CO₂. Record spontaneous calcium activity for 5-10 minutes to establish a stable baseline.[\[15\]](#)

- **Compound Application:** Add **JNJ-39393406** (or vehicle control) to the imaging medium at the desired final concentration.
- **Post-Treatment Recording:** Immediately begin recording calcium activity for another 10-20 minutes to observe the effects of the compound.
- **Data Analysis:** Use software (e.g., ImageJ, MATLAB) to identify regions of interest (ROIs) corresponding to individual neurons. Extract fluorescence intensity traces (F) over time. Calculate the change in fluorescence over baseline ($\Delta F/F_0$) to quantify calcium transients. Analyze parameters such as peak amplitude, frequency, and duration of calcium events.[\[14\]](#)

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol enables detailed analysis of synaptic currents and intrinsic membrane properties of individual neurons.[\[17\]](#)[\[18\]](#)[\[19\]](#)

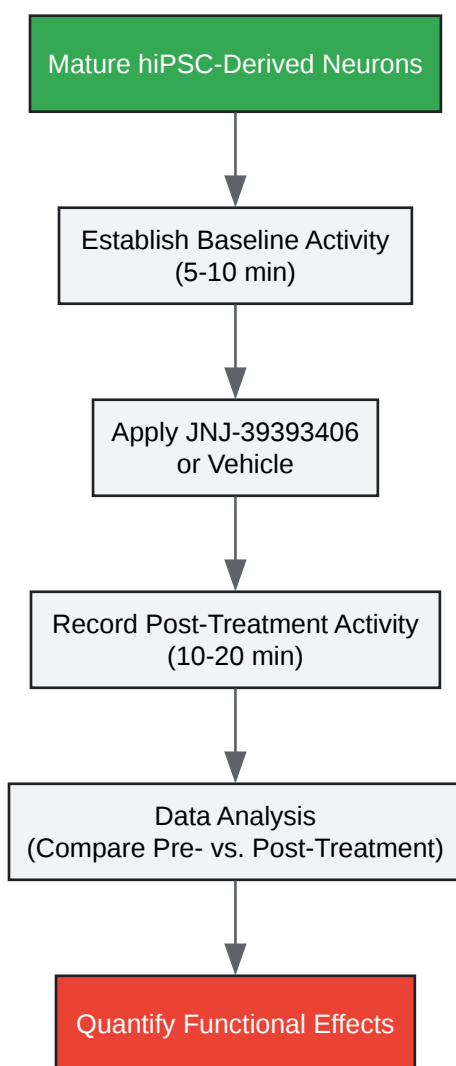
Materials:

- Mature hiPSC-derived neuronal culture (from Protocol 1)
- Patch-clamp rig (microscope, micromanipulator, amplifier)
- Glass micropipettes (3-6 M Ω)
- Artificial cerebrospinal fluid (ACSF), continuously bubbled with 95% O₂/5% CO₂.
- Intracellular solution (K-gluconate based)
- **JNJ-39393406** stock solution

Procedure:

- **Preparation:** Transfer a coverslip with mature neurons to the recording chamber on the microscope stage. Continuously perfuse with ACSF at 30-32°C.[\[18\]](#)
- **Cell Targeting:** Identify a healthy-looking neuron with a smooth membrane under visual guidance (e.g., DIC optics).

- Giga-seal Formation: Approach the neuron with a glass micropipette filled with intracellular solution. Apply gentle suction to form a high-resistance ($>1\text{ G}\Omega$) seal between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette, achieving whole-cell configuration.
- Recording Synaptic Activity:
 - Clamp the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs).
 - Clamp the neuron at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).
- Baseline Recording: Record baseline synaptic activity for 5-10 minutes.
- Compound Perfusion: Switch the perfusion to ACSF containing the desired concentration of **JNJ-39393406**.
- Post-Treatment Recording: Record for 10-15 minutes in the presence of the compound.
- Data Analysis: Use software (e.g., Clampfit, MiniAnalysis) to detect and analyze synaptic events. Quantify changes in the frequency, amplitude, and kinetics of sEPSCs and sIPSCs before and after compound application.^[7]



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Figure 3: General experimental workflow for functional assays.

Conclusion

These application notes provide a framework for investigating the functional effects of the $\alpha 7$ nAChR positive allosteric modulator **JNJ-39393406** using hiPSC-derived neurons. By combining robust neuronal differentiation protocols with functional assays such as calcium imaging and electrophysiology, researchers can effectively probe the impact of $\alpha 7$ nAChR modulation on human neuronal network activity. This approach holds significant potential for advancing our understanding of $\alpha 7$ nAChR pharmacology and its relevance to neurological disorders.

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